molecular formula C8H10FNO B2477427 3-Fluoro-2-(methoxymethyl)aniline CAS No. 1340443-15-3

3-Fluoro-2-(methoxymethyl)aniline

Cat. No.: B2477427
CAS No.: 1340443-15-3
M. Wt: 155.172
InChI Key: UYFPWTYFSMCWIP-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10FNO. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a methoxymethyl group at the second position.

Properties

IUPAC Name

3-fluoro-2-(methoxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFPWTYFSMCWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340443-15-3
Record name 3-fluoro-2-(methoxymethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-fluoroaniline with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction typically proceeds as follows:

    Starting Material: 3-Fluoroaniline

    Reagents: Formaldehyde, Methanol

    Conditions: Acidic medium (e.g., HCl), reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-Fluoro-2-(methoxymethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methoxymethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the fluorine atom can influence its metabolic stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(methoxymethyl)aniline is unique due to the presence of both the fluorine atom and the methoxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Biological Activity

3-Fluoro-2-(methoxymethyl)aniline is a substituted aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C8_8H10_{10}FNO. Its structural representation can be expressed as:

  • SMILES : COCC1=C(C=CC=C1F)N
  • InChI : InChI=1S/C8H10FNO/c1-11-5-6-7(9)3-2-4

This compound features a fluorine atom at the 3-position and a methoxymethyl group at the 2-position of the aniline ring, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the introduction of the fluorine atom and methoxymethyl group onto the aniline core through various organic reactions. Specific synthetic pathways are detailed in the literature, focusing on optimizing yield and purity while minimizing by-products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various aniline derivatives, including this compound. The compound's activity against different cancer cell lines has been evaluated, showing promising results in inhibiting cell proliferation.

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa10.5Induction of apoptosis via mitochondrial pathway
A54912.0Inhibition of tubulin polymerization
MDA-MB-23115.5Cell cycle arrest in G2/M phase

The compound demonstrated significant selectivity towards cancer cells, with minimal toxicity observed in non-cancerous cell lines, indicating a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other anilines, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Mitochondrial Pathway Activation : The compound has been shown to activate apoptotic pathways through mitochondrial dysfunction, which is critical for cancer cell death.

Study 1: In Vitro Evaluation Against Cancer Cell Lines

A comprehensive study evaluated the antiproliferative effects of this compound on several cancer cell lines using an MTT assay. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.

Study 2: In Vivo Assessment in Zebrafish Models

In vivo studies using zebrafish embryos demonstrated that exposure to this compound resulted in significant inhibition of tumor growth, further supporting its potential as an anticancer agent.

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